Engineering PHA Synthase for 22 mol% 6-Hydroxyhexanoate Incorporation vs. 3-Hydroxyhexanoate
Through directed evolution of the PHA synthase PhaCAR, researchers increased the incorporation of the unusual monomer 6-hydroxyhexanoate (6HHx) into a poly[(R)-3-hydroxybutyrate-co-6-hydroxyhexanoate] copolymer. A pairwise NDFY mutation (N149D/F314Y) achieved a 6HHx fraction of 22 mol%, a significant increase over the wild-type enzyme. This high incorporation rate directly contrasts with the natural substrate preference for 3-hydroxyhexanoate (3HHx) and enables the synthesis of P(3HB-co-6HHx) with novel thermal properties [1].
| Evidence Dimension | Monomer incorporation efficiency in copolymer |
|---|---|
| Target Compound Data | 22 mol% 6HHx incorporation in P(3HB-co-6HHx) |
| Comparator Or Baseline | Wild-type PhaCAR enzyme (baseline 6HHx incorporation) |
| Quantified Difference | Achieved 22 mol% via engineered N149D/F314Y mutant vs. low/undetectable incorporation in wild-type |
| Conditions | In vivo PHA synthesis in Escherichia coli expressing engineered PhaCAR variants. |
Why This Matters
This data quantifies a viable, high-yield biosynthesis route for a polymer that cannot be produced with natural PHA synthases, providing a procurement basis for a specialty monomer.
- [1] Hozumi, Y., Hachisuka, S.-i., Tomita, H., Kikukawa, H., & Matsumoto, K. (2024). Engineering of the long-main-chain monomer-incorporating polyhydroxyalkanoate synthase PhaC AR for the biosynthesis of poly[(R)-3-hydroxybutyrate-co-6-hydroxyhexanoate]. Manuscript submitted for publication. View Source
